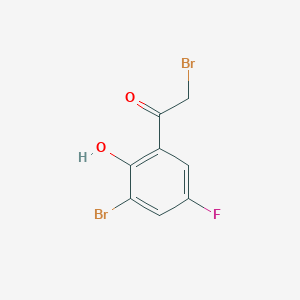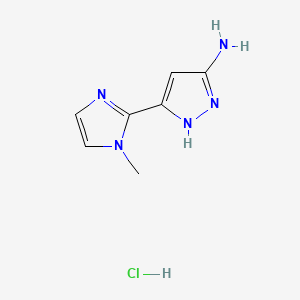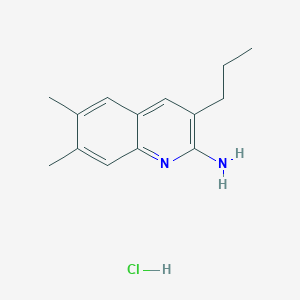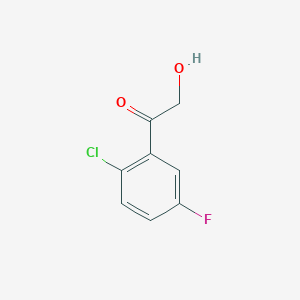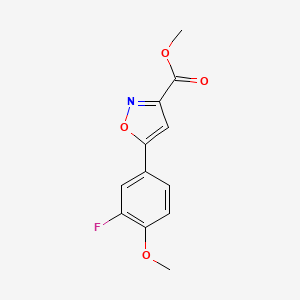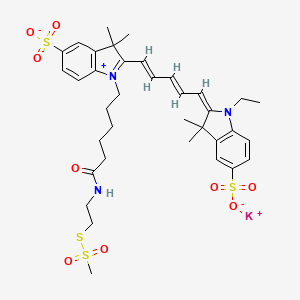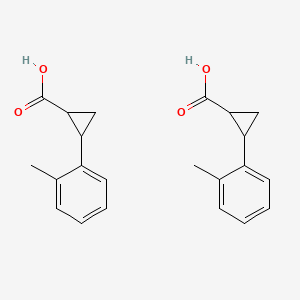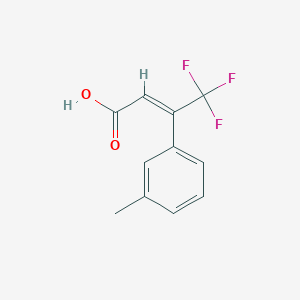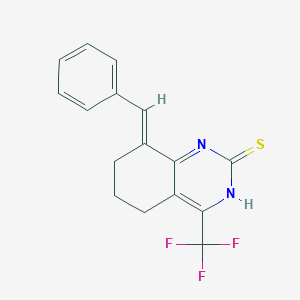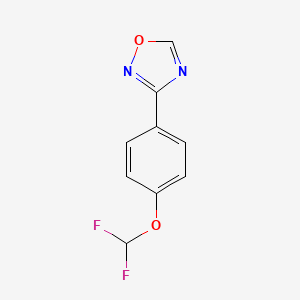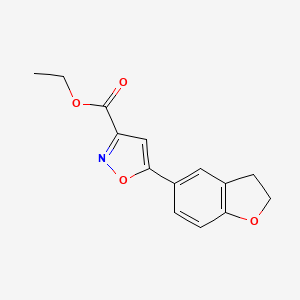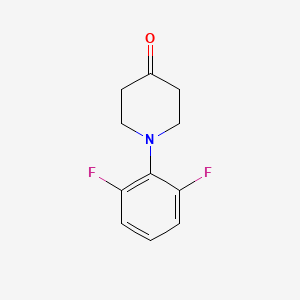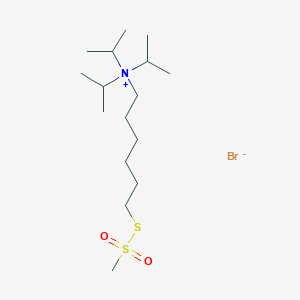
6-(Triisopropylammonium)hexyl Methanethiosulfonate Bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 6-(Triisopropylammonium)hexyl Methanethiosulfonate Bromide involves several stepsThe reaction conditions often require controlled temperatures and the use of specific solvents to ensure the purity and yield of the final product . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity .
化学反应分析
6-(Triisopropylammonium)hexyl Methanethiosulfonate Bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols.
科学研究应用
6-(Triisopropylammonium)hexyl Methanethiosulfonate Bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In proteomics, it is used to modify proteins and study their structure and function.
Medicine: Research involving this compound includes studying its potential therapeutic effects and its role in drug development.
作用机制
The mechanism of action of 6-(Triisopropylammonium)hexyl Methanethiosulfonate Bromide involves its interaction with molecular targets such as proteins and enzymes. The compound can modify the thiol groups in proteins, leading to changes in their structure and function. This modification can affect various biochemical pathways and cellular processes .
相似化合物的比较
6-(Triisopropylammonium)hexyl Methanethiosulfonate Bromide can be compared with other similar compounds such as:
- 6-(Triisopropylammonium)hexyl Methanethiosulfonate Chloride
- 6-(Triisopropylammonium)hexyl Methanethiosulfonate Iodide These compounds share similar chemical structures but differ in their halide ions. The bromide variant is unique due to its specific reactivity and applications in research .
属性
分子式 |
C16H36BrNO2S2 |
|---|---|
分子量 |
418.5 g/mol |
IUPAC 名称 |
6-methylsulfonylsulfanylhexyl-tri(propan-2-yl)azanium;bromide |
InChI |
InChI=1S/C16H36NO2S2.BrH/c1-14(2)17(15(3)4,16(5)6)12-10-8-9-11-13-20-21(7,18)19;/h14-16H,8-13H2,1-7H3;1H/q+1;/p-1 |
InChI 键 |
NZVAMUDNKIYZSJ-UHFFFAOYSA-M |
规范 SMILES |
CC(C)[N+](CCCCCCSS(=O)(=O)C)(C(C)C)C(C)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


